REACTION_SMILES
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[N+:13](=[O:14])([CH:15]([CH3:16])[C:17]([OH:18])=[O:19])[O-:20].[N+:1](=[O:2])([O-:3])[C:4]1([N+:10](=[O:11])[O-:12])[CH2:5][C:6](=[O:7])[O:8][CH2:9]1>>[N+:1](=[O:2])([O-:3])[C:4]([CH3:5])([C:9](=[O:8])[OH:14])[N+:10](=[O:11])[O-:12]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C(=O)O)[N+](=O)[O-]
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Name
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O=C1CC([N+](=O)[O-])([N+](=O)[O-])CO1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1CC([N+](=O)[O-])([N+](=O)[O-])CO1
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Name
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Type
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product
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Smiles
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CC(C(=O)O)([N+](=O)[O-])[N+](=O)[O-]
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |